molecular formula C24H19NO4S B5220705 4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate

4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate

Cat. No. B5220705
M. Wt: 417.5 g/mol
InChI Key: PBMFPUOKLADLKF-UHFFFAOYSA-N
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Description

4-[(Phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of sulfonamides and is a derivative of naphthalene. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. Inhibition of carbonic anhydrase enzymes has been found to have therapeutic applications in the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate inhibits carbonic anhydrase enzymes in a dose-dependent manner. This compound has been found to be a potent inhibitor of carbonic anhydrase II, which is found in the cytoplasm of many cells. Inhibition of carbonic anhydrase II has been linked to the treatment of glaucoma, epilepsy, and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate in laboratory experiments is its potency as a carbonic anhydrase inhibitor. This compound has been found to be a potent inhibitor of carbonic anhydrase II, which makes it a useful tool for studying the inhibition of this enzyme. However, one limitation of using this compound is its toxicity. Studies have shown that this compound has a toxic effect on human cells, which limits its use in certain experiments.

Future Directions

1. Development of new inhibitors of carbonic anhydrase enzymes using 4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate as a lead compound.
2. Investigation of the potential of 4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate as a therapeutic agent for the treatment of glaucoma, epilepsy, and cancer.
3. Study of the toxic effects of 4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate on human cells and development of strategies to minimize its toxicity.
4. Investigation of the mechanism of action of 4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate on carbonic anhydrase enzymes.

Synthesis Methods

The synthesis of 4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This compound is then reacted with 4-aminonaphthalene-1-sulfonamide to yield 4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate. The reaction mechanism involves the substitution of the chlorine atom in the benzoyl chloride with the sulfonamide group in the 4-aminonaphthalene-1-sulfonamide.

Scientific Research Applications

4-[(Phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the inhibition of carbonic anhydrase enzymes. This compound has been used to develop new inhibitors of carbonic anhydrase, which has implications in the treatment of diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

[4-(benzenesulfonamido)naphthalen-1-yl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4S/c1-17-11-13-18(14-12-17)24(26)29-23-16-15-22(20-9-5-6-10-21(20)23)25-30(27,28)19-7-3-2-4-8-19/h2-16,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMFPUOKLADLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Benzenesulfonamido)naphthalen-1-yl] 4-methylbenzoate

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